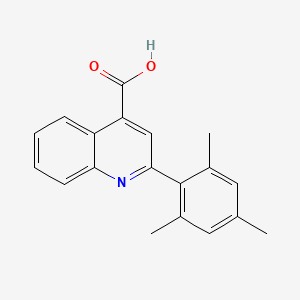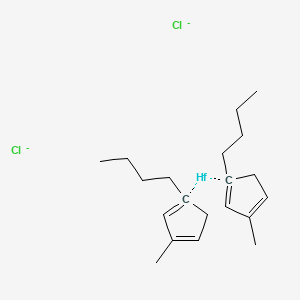
Hydride;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydride;titanium, commonly known as titanium hydride, is an inorganic compound with the chemical formula TiH₂. It is a non-stoichiometric material, meaning its composition can vary slightly. Titanium hydride is typically available as a stable grey/black powder and is used in various industrial applications, including the production of sintered magnets, powdered metals, metal foam, and pyrotechnics .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, titanium hydride is produced by heating titanium powder under flowing hydrogen at around 700°C. The idealized reaction is:
Ti+H2→TiH2
Other methods include electrochemical and ball milling techniques .
Industrial Production Methods
Commercially, titanium hydride is produced by treating titanium metal sponge with hydrogen gas at atmospheric pressure and temperatures between 300-500°C. The absorption of hydrogen is exothermic and rapid, resulting in a grey/black brittle product that is ground into powder .
Chemical Reactions Analysis
Types of Reactions
Titanium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts rapidly with oxidizing agents.
Reduction: Can be used to produce highly pure hydrogen upon heating.
Substitution: Reacts with strong acids, such as hydrofluoric and hot sulfuric acids.
Common Reagents and Conditions
Oxidizing Agents: Reacts rapidly with substances like oxygen.
Acids: Slowly attacked by strong acids like hydrofluoric and hot sulfuric acids.
Major Products
Hydrogen Gas: Released upon heating the solid titanium hydride.
Titanium Compounds: Formed when reacting with acids and oxidizing agents.
Scientific Research Applications
Titanium hydride has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the production of highly pure hydrogen.
Biology: Investigated for its potential in hydrogen storage and release mechanisms.
Medicine: Explored for its biocompatibility and potential use in medical implants.
Industry: Utilized in the production of sintered magnets, powdered metals, and metal foam.
Mechanism of Action
The mechanism of action of titanium hydride involves its ability to absorb and release hydrogen. The compound forms hydrides through slip and shuffle mechanisms involving titanium atoms. The γ-hydride is formed by prismatic slip, while the δ-hydride is formed by basal slip . This ability to reversibly absorb and release hydrogen makes titanium hydride valuable for hydrogen storage applications .
Comparison with Similar Compounds
Similar Compounds
Zirconium Hydride (ZrH₂): Similar in its ability to absorb and release hydrogen.
Magnesium Hydride (MgH₂): Another hydrogen storage material with different properties.
Calcium Hydride (CaH₂): Used as a drying agent and hydrogen source.
Uniqueness
Titanium hydride is unique due to its high stability, ability to form non-stoichiometric compounds, and its wide range of applications in various fields .
Properties
CAS No. |
13776-99-3 |
|---|---|
Molecular Formula |
HTi- |
Molecular Weight |
48.875 g/mol |
IUPAC Name |
hydride;titanium |
InChI |
InChI=1S/Ti.H/q;-1 |
InChI Key |
GCSUFFNZXDGOEP-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



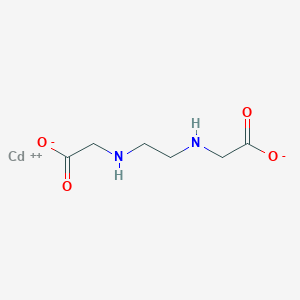
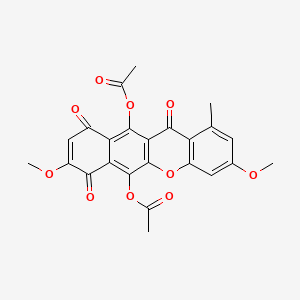
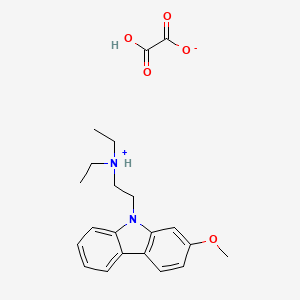
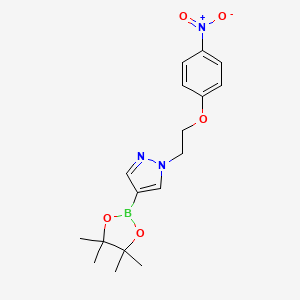

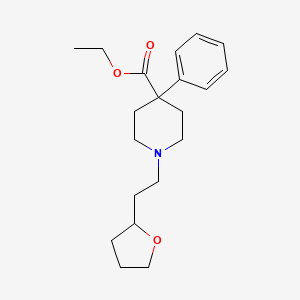
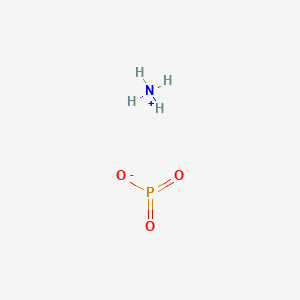
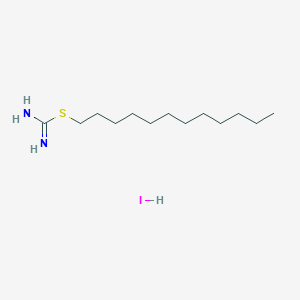
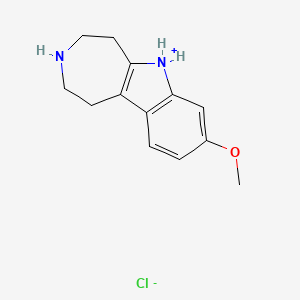
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
